Product packaging for 4,4-Dinitropentanoic acid(Cat. No.:CAS No. 5029-31-2)

4,4-Dinitropentanoic acid

Cat. No.: B14744512
CAS No.: 5029-31-2
M. Wt: 192.13 g/mol
InChI Key: CQWFWIBGCBOEIG-UHFFFAOYSA-N
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Description

4,4-Dinitropentanoic acid is a chemical compound of interest in organic and materials science research. It is structurally characterized as a valeric acid (pentanoic acid) backbone functionalized with two nitro groups at the 4-position . This structure suggests potential utility as a synthetic intermediate or building block for more complex molecules. Related esters of this compound, such as ethyl 4,4-dinitropentanoate and methyl 4,4-dinitrovalerate, are known and referenced in chemical databases, indicating its role in chemical synthesis pathways . As a derivative of pentanoic acid, its properties can be influenced by the electron-withdrawing nature of the nitro groups, which may affect its acidity and reactivity compared to the unsubstituted acid . Researchers are exploring the applications of such nitro-functionalized carboxylic acids in various fields. Studies on similar organic acid species highlight their significance in environmental science, where they can be studied for their behavior in atmospheric processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O6 B14744512 4,4-Dinitropentanoic acid CAS No. 5029-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5029-31-2

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

4,4-dinitropentanoic acid

InChI

InChI=1S/C5H8N2O6/c1-5(6(10)11,7(12)13)3-2-4(8)9/h2-3H2,1H3,(H,8,9)

InChI Key

CQWFWIBGCBOEIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4,4 Dinitropentanoic Acid

Michael Addition-Based Syntheses

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone for the synthesis of 4,4-dinitropentanoic acid. organic-chemistry.org This method typically involves the reaction of a dinitroalkane with an acrylate (B77674) derivative.

Base-Catalyzed Condensation of 1,1-Dinitroethane (B1361779) with Electrophilic Acrylates

A primary route to this compound and its esters involves the base-catalyzed Michael addition of 1,1-dinitroethane to an electrophilic acrylate, such as methyl acrylate. researchgate.net In this reaction, a base is used to deprotonate 1,1-dinitroethane, forming a resonance-stabilized carbanion. This carbanion then acts as the Michael donor and attacks the β-carbon of the acrylate acceptor. The resulting product is the corresponding 4,4-dinitropentanoate ester, which can then be hydrolyzed to the final acid product.

The choice of base and solvent is critical to the success of this reaction, influencing both the reaction rate and the yield. Common bases include alkali metal hydroxides or alkoxides. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and intermediates.

Application of Phase Transfer Catalysis in Michael Addition Processes

Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of Michael additions in the synthesis of this compound precursors. researchgate.netmdpi.com This method is particularly advantageous when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of the dinitroethane salt and an organic solution of the acrylate. researchgate.net

In a typical PTC setup, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) chloride, facilitates the transfer of the dinitroethane anion from the aqueous phase to the organic phase where the reaction with the acrylate occurs. researchgate.net This technique can lead to higher yields and cleaner reactions compared to traditional homogenous catalysis. For instance, the synthesis of methyl 4,4-dinitropentanoate via the Michael addition of potassium dinitroethane and methyl acrylate has been successfully demonstrated using tetrabutylammonium chloride as the phase transfer catalyst. researchgate.net The reaction conditions, including the type and amount of catalyst, temperature, and solvent, are optimized to maximize the product yield. researchgate.net

Table 1: Michael Addition Reaction Parameters

Parameter Value
Michael Donor 1,1-Dinitroethane
Michael Acceptor Methyl Acrylate
Catalyst Base or Phase Transfer Catalyst
Product Methyl 4,4-dinitropentanoate

Hydrolytic Pathways from Precursor Esters and Nitriles

Another significant synthetic avenue to this compound involves the hydrolysis of precursor molecules, specifically its corresponding esters and nitriles. This approach is often the final step in a multi-step synthesis.

Conversion from 4,4-Dinitrovaleronitrile via Imino Esters

A more complex, multi-step pathway to this compound proceeds through the conversion of 4,4-dinitrovaleronitrile. This nitrile precursor can be synthesized through the Michael addition of 1,1-dinitroethane to acrylonitrile. The nitrile is then converted to an imino ester hydrochloride by reacting it with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This imino ester is subsequently hydrolyzed with water to yield the desired this compound. This method provides an alternative route when the direct hydrolysis of the nitrile is challenging or leads to undesirable side products.

Nitration Strategies for Valeric Acid Derivatives (as precursors for esters)

The introduction of nitro groups onto a pre-existing carbon skeleton is another synthetic strategy. In the context of this compound, this involves the nitration of a suitable valeric acid derivative, which can then be converted to the final product.

The direct nitration of valeric acid itself is not a viable method for the synthesis of this compound due to the harsh conditions required and the lack of selectivity. However, certain activated derivatives of valeric acid can be more amenable to nitration. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principles of nitration of aliphatic compounds can be considered. Such reactions often employ nitrating agents like nitric acid, sometimes in the presence of a strong acid catalyst. google.com The position of nitration is influenced by the electronic and steric effects of the substituents on the valeric acid backbone. This approach remains a less common and more challenging route compared to the Michael addition and hydrolysis pathways.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

A comparative analysis of synthetic routes for this compound is inherently limited by the prevalence of a single, well-established methodology in the scientific literature: the Michael addition of 1,1-dinitroethane to an acrylate ester followed by hydrolysis. At present, there is a lack of distinct, alternative synthetic procedures for this specific compound in published research. Therefore, this analysis will focus on the efficiency and selectivity of the known route.

The subsequent hydrolysis of the intermediate, methyl 4,4-dinitropentanoate, to the final acid is a standard transformation. The efficiency of this step can be influenced by the reaction conditions, such as the choice of base, solvent, and temperature, particularly given the potential for steric hindrance around the ester group.

The table below summarizes the key aspects of the established synthetic route for this compound. Due to the absence of published alternative routes, a direct comparative data table cannot be constructed.

Synthetic Route Key Reaction Steps Reactants Reported Overall Yield Selectivity
Michael Addition & Hydrolysis 1. Michael Addition2. Ester Hydrolysis1,1-Dinitroethane, Methyl Acrylate62% dtic.milHigh regioselectivity in the Michael addition.

The efficiency of the established route, with a 62% yield, is considered reasonably good for a two-step synthesis of a specialized chemical. The selectivity is a strong point of this method, as the Michael addition is a highly predictable and regioselective reaction. The lack of documented alternative routes suggests that the current method is likely the most efficient and practical approach for the preparation of this compound.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dinitropentanoic Acid

Acid-Base Equilibrium and Acidity Considerations of the Carboxylic Acid Moiety

The acidity of the carboxylic acid group in 4,4-dinitropentanoic acid is significantly influenced by the presence of the two electron-withdrawing nitro groups at the C4 position. Electron-withdrawing groups increase the acidity of carboxylic acids by stabilizing the resulting carboxylate anion through an inductive effect. pharmaguideline.comlibretexts.orgquora.com This effect is transmitted through the carbon chain, making the carboxyl group of this compound a stronger acid than pentanoic acid.

The dissociation of this compound in water can be represented by the following equilibrium:

O2N-C(NO2)(CH3)CH2CH2COOH + H2O ⇌ O2N-C(NO2)(CH3)CH2CH2COO- + H3O+

The table below illustrates the effect of electron-withdrawing groups on the pKa of carboxylic acids.

Carboxylic AcidpKa
Acetic Acid (CH3COOH)4.76
Chloroacetic Acid (ClCH2COOH)2.86
Dichloroacetic Acid (Cl2CHCOOH)1.29
Trichloroacetic Acid (Cl3CCOOH)0.65
Nitroacetic Acid (O2NCH2COOH)1.68

Reactions Involving the Geminal Dinitro Group

The geminal dinitro group is a key feature of this compound, conferring unique reactivity to the C4 position. This functionality can undergo nucleophilic displacement reactions and various reduction pathways.

Nucleophilic Displacement Reactions at the Dinitro Center

The carbon atom bearing two nitro groups is highly electron-deficient, making it susceptible to attack by nucleophiles. However, direct nucleophilic displacement of a nitro group from a saturated carbon is generally a difficult reaction. The reactivity of gem-dinitro compounds towards nucleophiles often involves the formation of an intermediate nitronate anion under basic conditions. This anion can then react with electrophiles.

While specific studies on nucleophilic displacement at the dinitro center of this compound are limited, the general reactivity of gem-dinitroalkanes suggests that reactions with strong nucleophiles could lead to substitution or elimination products, depending on the reaction conditions and the nature of the nucleophile. The nitro group can act as a leaving group, particularly in reactions where its departure is facilitated by the electronic environment. nih.gov

Reduction Pathways of Nitro Functionalities

The nitro groups of this compound can be reduced to various other nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino groups. The reduction can be achieved using a variety of reducing agents, and the product often depends on the reaction conditions and the stoichiometry of the reducing agent used. wikipedia.org

Common reducing agents for nitro groups include:

Catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts)

Metals in acidic media (e.g., Fe, Sn, or Zn in HCl)

Metal hydrides (e.g., NaBH4, although typically not effective for nitro groups alone, its reactivity can be enhanced with additives) jsynthchem.com

Selective reduction of one nitro group in a gem-dinitro compound can be challenging but may be achieved under carefully controlled conditions or with specific reagents. stackexchange.comechemi.com For example, the use of reagents like sodium sulfide or stannous chloride has been shown to selectively reduce one nitro group in certain aromatic dinitro compounds. The reduction of both nitro groups would lead to the formation of 4,4-diaminopentanoic acid.

Carboxylic Acid Reactivity

The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, including esterification and amide formation.

Esterification Reactions

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. This reaction is typically acid-catalyzed and is reversible. masterorganicchemistry.com The general equation for the esterification of this compound is:

O2N-C(NO2)(CH3)CH2CH2COOH + R'OH ⇌ O2N-C(NO2)(CH3)CH2CH2COOR' + H2O

Common methods for esterification that could be applied to this compound include:

Fischer Esterification : This method involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

Reaction with Alkyl Halides : The carboxylate salt of this compound can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.

Using Coupling Agents : Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the esterification under milder conditions, which can be beneficial for sensitive substrates. commonorganicchemistry.comorgsyn.org

The following table summarizes some common esterification methods.

MethodReagentsConditions
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H2SO4)Heating
AlkylationAlkyl Halide, BaseTypically at room temperature
DCC CouplingAlcohol, DCC, DMAP (catalyst)Room temperature

Amide Formation

Amides can be synthesized from this compound by reacting it with an amine. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures to drive off the water formed. libretexts.orglibretexts.org

O2N-C(NO2)(CH3)CH2CH2COOH + R'R''NH ⇌ O2N-C(NO2)(CH3)CH2CH2CONR'R'' + H2O

More efficient methods for amide formation involve the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or by using coupling agents. fishersci.co.uknih.gov

Via Acid Chlorides : this compound can be converted to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is highly reactive and readily reacts with amines to form the corresponding amide. libretexts.org

Using Coupling Agents : Similar to esterification, coupling agents like DCC, EDC, or HATU can be used to facilitate the direct reaction between this compound and an amine under mild conditions. fishersci.co.uk

Below is a table of common methods for amide bond formation.

MethodReagentsKey Features
Direct Thermal CondensationAmineHigh temperatures required
Via Acid ChlorideSOCl2 or (COCl)2, then AmineHighly reactive intermediate
Coupling Agents (e.g., DCC, HATU)Amine, Coupling Agent, BaseMild reaction conditions

Dehydrohalogenation Reactions of Related Halo-Dinitro Intermediates

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate, typically leading to the formation of an alkene. unacademy.com The reaction mechanism can proceed through either a concerted (E2) or a stepwise (E1) pathway, largely dependent on the structure of the substrate, the strength of the base, and the reaction conditions. saskoer.capearson.combingol.edu.tryoutube.com In the context of halo-dinitro intermediates structurally related to this compound, such as a hypothetical 3-halo-4,4-dinitropentanoic acid, the presence of the gem-dinitro group at the 4-position is expected to exert a significant influence on the reactivity.

The gem-dinitro functionality is strongly electron-withdrawing, which increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This enhanced acidity would facilitate the proton abstraction by a base, which is the initial step in the E2 mechanism. youtube.com Consequently, dehydrohalogenation of a 3-halo-4,4-dinitropentanoic acid derivative is anticipated to proceed readily under basic conditions.

The general mechanism for an E2 dehydrohalogenation is illustrated below:

Base + H-CR₂-CX-R'₂ → [Base-H]⁺ + CR₂=CR'₂ + X⁻

In this reaction, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the halogen. Simultaneously, the electrons from the C-H bond shift to form a pi bond between the two carbon atoms, and the halide ion departs as a leaving group. youtube.com For a 3-halo-4,4-dinitropentanoic acid system, the reaction would be favored due to the electronic effect of the nitro groups.

The regioselectivity of dehydrohalogenation reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the use of a sterically hindered (bulky) base can lead to the formation of the Hofmann product, the less substituted alkene. youtube.com The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. pearson.com

Condensation Mechanisms for Heterocyclic Formation

The structural motif of this compound, featuring a gem-dinitro group and a carboxylic acid function, provides a versatile scaffold for the synthesis of various heterocyclic compounds. The presence of these functionalities allows for participation in condensation reactions, which are a class of reactions where two molecules combine with the loss of a small molecule, such as water or an alcohol.

One of the most plausible pathways for heterocyclic formation from dinitro compounds is the synthesis of isoxazoles. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org The general strategy involves the conversion of a dinitroalkane into a nitrile oxide intermediate, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne. nih.gov For a derivative of this compound, this could be envisioned as an intramolecular cyclization if a suitable unsaturation is present in the molecule, or as an intermolecular reaction with an external dipolarophile. Under basic conditions, dinitro compounds can be converted to isoxazole cores.

Another important class of heterocycles that can potentially be synthesized from precursors derived from this compound are pyrazoles. organic-chemistry.orgnih.gov Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. nih.gov A derivative of this compound could be transformed into a suitable precursor for pyrazole synthesis. For instance, the dinitro group could be reduced to a diamine, or the carboxylic acid could be used to introduce other functionalities that would facilitate cyclization with a hydrazine.

The following table summarizes potential heterocyclic systems that could be derived from this compound and the general synthetic strategies.

Heterocyclic SystemGeneral Precursor RequirementPotential Reaction TypeReference
IsoxazoleDinitroalkane derivative1,3-Dipolar Cycloaddition nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov
Pyrazole1,3-Dicarbonyl or equivalentCondensation with hydrazine organic-chemistry.orgnih.gov
Pyrimidineβ-Dicarbonyl compoundCondensation with urea/amidine nih.gov

While direct experimental examples of these transformations starting from this compound are not extensively documented, the known reactivity of dinitro compounds and carboxylic acids in heterocyclic synthesis provides a strong basis for these proposed reaction pathways. mdpi.comnih.gov

Potential for Radical Reactions in Dinitropentanoic Acid Systems

The presence of two nitro groups on the same carbon atom in this compound suggests a potential for engaging in radical reactions. Nitroalkanes, in general, can undergo a variety of radical-mediated transformations. A key aspect is the possibility of forming radical anions or dianions through electron transfer processes. wikipedia.orgsapub.orglibretexts.org

Research has shown that gem-dinitro radical dianions of the type R-C(NO₂)₂²⁻ can be formed from the reaction of carbonyl compounds with sodium nitrite (B80452) and a reducing agent like ascorbic acid in an alkaline medium. rsc.org This suggests that under appropriate conditions, the dinitromethyl group in a derivative of this compound could accept an electron to form a radical anion. The stability of such a radical would be influenced by the delocalization of the unpaired electron onto the two nitro groups.

Another potential avenue for radical chemistry involves the carboxylic acid functionality. Carboxylic acids can undergo radical decarboxylation, where the carboxyl group is lost as carbon dioxide, generating an alkyl radical. nih.gov This process can be initiated by various methods, including photochemically via single electron transfer (SET) or through the use of specific reagents like those in the Barton decarboxylation. nih.gov The Minisci reaction is another example where a carboxylic acid undergoes radical decarboxylation in the presence of a silver catalyst to form an alkyl radical that can then functionalize heteroarenes. nih.gov

A hypothetical radical reaction involving a derivative of this compound could proceed through the following steps:

Initiation: Formation of a radical, either at the dinitromethyl center via electron transfer or at the carboxyl group via decarboxylation.

Propagation: The initially formed radical could then participate in subsequent reactions, such as addition to an unsaturated bond or hydrogen abstraction.

Termination: Combination of two radicals to form a stable product.

The table below outlines potential radical species that could be generated from a this compound system and the methods for their generation.

Radical SpeciesMethod of GenerationPotential Subsequent ReactionsReference
gem-Dinitro radical anionSingle Electron Transfer (SET)Dimerization, Fragmentation wikipedia.orgrsc.org
Alkyl radical via decarboxylationPhotochemical or chemical initiationAddition to alkenes, Arylation nih.govnih.gov

The interplay between the gem-dinitro and carboxylic acid groups could lead to complex and potentially useful radical-mediated transformations. Further experimental and computational studies would be necessary to fully elucidate the radical chemistry of this compound and its derivatives.

Advanced Analytical Spectroscopic and Chromatographic Methodologies in the Study of 4,4 Dinitropentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,4-dinitropentanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its carbon skeleton and the relative positions of its functional groups.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). The protons on the carbon chain of this compound exist in three distinct chemical environments.

The protons adjacent to a nitro group typically resonate in the range of 4.0–4.4 ppm. orgchemboulder.com However, in this compound, there are no protons on the carbon bearing the nitro groups (C4). The protons on the adjacent carbons (C3 and C5) are influenced by the electron-withdrawing nature of the dinitro group and the carboxylic acid.

Methylene (B1212753) Protons at C2 (-CH₂-COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group. Their signal is expected to appear downfield, typically as a triplet. In similar structures like pentanoic acid, these protons appear around 2.2-2.4 ppm. hmdb.cayoutube.com

Methylene Protons at C3 (-CH₂-C(NO₂)₂): These protons are adjacent to the quaternary carbon bearing two strongly electron-withdrawing nitro groups. This will cause a significant downfield shift. Their signal would likely appear as a triplet.

Methyl Protons at C5 (-CH₃): This is a terminal methyl group attached to the C4 carbon. The two nitro groups on the adjacent carbon will shift this signal downfield compared to a simple alkane methyl group. This signal will appear as a singlet as there are no protons on the adjacent C4.

The integration of the peak areas would correspond to a 2:2:3 ratio, confirming the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern
-COOH ~10-12 Singlet (broad)
-CH₂ -COOH (C2) ~2.5 - 2.8 Triplet (t)
-CH₂ -C(NO₂)₂ (C3) ~3.0 - 3.4 Triplet (t)

Note: Predicted values are based on general principles and data from analogous structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which usually allows for the resolution of each unique carbon atom. pressbooks.pub

For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the structure.

Carbonyl Carbon (C1): The carbon of the carboxylic acid group is highly deshielded and will appear furthest downfield, typically in the 170-185 ppm range. pressbooks.pub

Quaternary Carbon (C4): The carbon atom bonded to the two nitro groups will be significantly shifted downfield due to the strong electron-withdrawing effect of the nitro groups.

Methylene Carbons (C2 and C3): These carbons will have distinct signals. The C2 carbon, adjacent to the carbonyl group, and the C3 carbon, adjacent to the dinitro-substituted carbon, will appear in the aliphatic region, but shifted downfield from typical alkane values.

Methyl Carbon (C5): The terminal methyl carbon will appear at the most upfield position, though it will be slightly downfield compared to a simple alkane due to the influence of the adjacent nitro groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (-C OOH) 175 - 180
C2 (-C H₂-COOH) 30 - 35
C3 (-C H₂-C(NO₂)₂) 35 - 40
C4 (-C (NO₂)₂) 85 - 95

Note: Predicted values are based on general principles and data from analogous structures.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying polar functional groups. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for both the nitro and carboxylic acid groups. acs.org

Nitro Group (NO₂): Aliphatic nitro compounds display two very strong and easily identifiable stretching vibrations. orgchemboulder.comblogspot.com

An asymmetric stretching band appears near 1550 cm⁻¹. orgchemboulder.com

A symmetric stretching band appears near 1365 cm⁻¹. orgchemboulder.com

Carboxylic Acid Group (-COOH):

A very broad O-H stretching vibration is characteristic of hydrogen-bonded carboxylic acids and is observed over a wide range, typically from 3300 to 2500 cm⁻¹. docbrown.infolibretexts.org

A sharp and strong C=O (carbonyl) stretching vibration occurs in the range of 1725 to 1700 cm⁻¹. docbrown.info

Other Vibrations:

C-H stretching vibrations from the methylene and methyl groups will be present in the 2850-3000 cm⁻¹ region.

A C-N stretching vibration may be observed around 860 cm⁻¹. acs.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
Carboxylic Acid C=O stretch 1700 - 1725 Strong, Sharp
Nitro NO₂ asymmetric stretch ~1550 Strong
Nitro NO₂ symmetric stretch ~1365 Strong

Raman spectroscopy is complementary to IR spectroscopy. While IR absorptions depend on a change in dipole moment, Raman scattering depends on a change in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals. libretexts.org

For this compound, Raman spectroscopy would be particularly useful for observing the nitro group vibrations.

The symmetric stretch of the NO₂ group, which is strong in the IR spectrum, is also typically a prominent band in the Raman spectrum of nitroalkanes. aip.org

The C-N bond stretch would also be Raman active.

Raman spectroscopy can be employed to study the photodissociation dynamics of nitroalkanes, providing insight into the stability and reactivity of the C-N bond upon excitation. aip.org The technique is valuable for identifying nitrophenol isomers and can be used to detect nitro compounds in various contexts. researchgate.netspectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. hmdb.ca

For this compound (molar mass: 192.11 g/mol ), analysis by a technique like electrospray ionization (ESI) would likely show the deprotonated molecule [M-H]⁻ at m/z 191 in negative ion mode, or adducts like [M+Na]⁺ at m/z 215 in positive ion mode. nih.gov

Electron ionization (EI) would lead to more extensive fragmentation. The fragmentation of nitroalkanes is complex, but key fragmentation pathways for this compound would likely include:

Loss of a Nitro Group: A primary fragmentation would be the cleavage of a C-N bond to lose an NO₂ radical (mass 46), resulting in a fragment ion.

Loss of the Carboxyl Group: Cleavage of the bond between C1 and C2 could lead to the loss of a COOH radical (mass 45) or the loss of CO₂ (mass 44) after rearrangement.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the functional groups is common. For instance, cleavage of the C3-C4 bond would lead to significant fragment ions.

Detection of Nitro Groups: The mass spectra of nitroaromatic compounds often exhibit characteristic fragment ions related to the nitro group, which can aid in identification. nih.gov

The analysis of dinitro compounds by mass spectrometry can be used for qualitative and quantitative purposes, even for trace amounts on various surfaces. bohrium.com

Table 4: List of Chemical Compounds

Compound Name
This compound
Pentanoic Acid
Dinitrobenzoic Acid
Nitrophenol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. The resulting crystal structure would reveal the conformation of the pentanoic acid chain, the orientation of the two nitro groups at the C4 position, and the hydrogen bonding patterns established by the carboxylic acid functionality.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound is not publicly available. Typically, a study of a related compound, such as 4,4′-(disulfanediyl)dibutanoic acid, would involve crystallizing the compound and analyzing it with a diffractometer to determine its crystal system, space group, and unit cell dimensions. nih.gov For instance, data for a different but structurally related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, was collected at a specific temperature using Cu Kα radiation. rsc.org The resulting data would allow for the refinement of atomic coordinates and the elucidation of the complete molecular structure. In the absence of such a study for this compound, its solid-state structure remains unconfirmed by this definitive method.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical FormulaC5H8N2O6
Formula Weight192.13 g/mol
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Note: This table is hypothetical and for illustrative purposes only. No experimental data was found for this compound.

Potentiometric Titration for Ionization Constant Determination

Potentiometric titration is a standard and precise method for determining the ionization constant (pKa) of a weak acid. nih.govcapes.gov.brresearchgate.net This technique involves the gradual addition of a titrant, typically a strong base like sodium hydroxide, to a solution of the acid while monitoring the pH using a pH meter. nih.gov The pKa value is a critical parameter that quantifies the acidity of a compound in a given solvent.

For this compound, a potentiometric titration would yield a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Given the presence of the carboxylic acid group, this compound is expected to be an acidic compound. The electron-withdrawing nature of the two nitro groups at the C4 position would likely influence its acidity.

A comprehensive search of the scientific literature did not yield any experimental studies on the potentiometric titration of this compound. Therefore, its specific pKa value has not been reported. A hypothetical study would involve dissolving a known quantity of the acid in water or a suitable solvent mixture and titrating it with a standardized solution of a strong base. researchgate.net The resulting data would be plotted to determine the equivalence point and subsequently the pKa.

Table 2: Hypothetical Potentiometric Titration Data for this compound

Titrant Volume (mL)Measured pH
0.00Data Not Available
...Data Not Available
Half-Equivalence PointpKa (Data Not Available)
Equivalence PointData Not Available

Note: This table is hypothetical and for illustrative purposes only. No experimental data was found for this compound.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile compounds like carboxylic acids. researchgate.net For this compound, a reversed-phase HPLC method would likely be the most suitable approach for assessing its purity and separating it from any potential impurities or byproducts from its synthesis.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection could be achieved using a UV detector, as the nitro groups would provide a chromophore for UV absorbance.

Specific HPLC methods for the analysis of this compound have not been detailed in the available scientific literature. The development of such a method would involve optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic or acetic acid), flow rate, and column temperature to achieve a good separation with sharp, symmetrical peaks. The retention time of this compound would be a key characteristic for its identification under a specific set of chromatographic conditions.

Table 3: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnData Not Available (e.g., C18, 5 µm, 4.6 x 250 mm)
Mobile PhaseData Not Available (e.g., Acetonitrile:Water with 0.1% Formic Acid)
GradientData Not Available
Flow RateData Not Available (e.g., 1.0 mL/min)
Detection WavelengthData Not Available (e.g., 254 nm)
Retention TimeData Not Available

Note: This table is hypothetical and for illustrative purposes only. No experimental data was found for this compound.

Theoretical and Computational Chemistry Approaches to 4,4 Dinitropentanoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy. researchgate.netnih.gov

For 4,4-Dinitropentanoic acid, these calculations could determine key energetic and electronic properties. A primary focus would be on calculating the heat of formation, a critical parameter for energetic materials. Other calculated properties would include ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. elsevierpure.com

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPotential Significance
Heat of Formation (ΔHf)Indicates the energy content of the molecule.
HOMO EnergyRelates to the molecule's ability to donate electrons.
LUMO EnergyRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapAn indicator of chemical reactivity and stability.
Mulliken Atomic ChargesShows the partial charge distribution on each atom.
Molecular Electrostatic PotentialMaps regions of positive and negative electrostatic potential.

Note: This table is illustrative. No specific published data for this compound was found.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, including the decomposition of energetic materials. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. scm.comnih.gov The activation energy, which is the energy difference between the reactants and the transition state, governs the reaction rate. elsevierpure.com

For this compound, computational studies could investigate its thermal decomposition mechanisms. A likely initial step would be the homolytic cleavage of the C-NO2 bond, a common initiation pathway for nitro-containing energetic compounds. Theoretical calculations could determine the bond dissociation energy for this and other bonds to predict the most likely decomposition pathways. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the intended reactants and products. nih.gov

Table 2: Potential Decomposition Reactions of this compound for Computational Study

Reaction StepComputational Goal
C-NO2 Bond CleavageCalculate the bond dissociation energy.
DecarboxylationDetermine the activation barrier for CO2 loss.
H-abstractionInvestigate intramolecular hydrogen transfer reactions.
Radical RecombinationModel the formation of secondary reaction products.

Note: This table is illustrative. No specific published data for this compound was found.

Molecular Dynamics Simulations for Molecular Interactions (relevant for energetic materials)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of matter at the molecular level. For energetic materials, MD is used to study the condensed-phase properties, such as crystal structure, and to simulate the initial stages of decomposition under various conditions (e.g., high temperature and pressure). nih.govresearchgate.net

In the context of this compound, MD simulations could be used to predict its crystal density and lattice energy. Simulations of the bulk material at elevated temperatures can reveal how intermolecular interactions influence the decomposition process and the propagation of chemical reactions within the solid state. researchgate.net By using reactive force fields (e.g., ReaxFF), simulations can model bond breaking and formation, offering insights into the complex chemistry of detonation. researchgate.net

Table 3: Properties of this compound Amenable to Molecular Dynamics Simulation

PropertySimulation MethodSignificance
Crystal DensityNPT ensemble MDA key parameter for explosive performance.
Lattice EnergyMD with non-bonded potentialsRelates to the stability of the crystal structure.
Thermal DecompositionReaxFF MDSimulates the initial chemical events at high T/P.
Intermolecular InteractionsRadial Distribution FunctionsReveals how molecules are packed in the condensed phase.

Note: This table is illustrative. No specific published data for this compound was found.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. nih.govuchicago.edu These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties for a series of related compounds. nih.gov

For a class of energetic materials including this compound, a QSPR model could be developed to predict properties like impact sensitivity, thermal stability, or detonation velocity. Molecular descriptors can be derived from quantum chemical calculations and include electronic, topological, and geometric properties. mdpi.com Once a statistically robust model is established, it can be used to estimate the properties of new, unsynthesized compounds, guiding the design of novel energetic materials with desired performance and safety characteristics.

Table 4: Example of a QSPR Correlation for Energetic Compounds

Dependent Variable (Property)Independent Variables (Descriptors)
Impact Sensitivity (h50)HOMO-LUMO Gap
Molecular Surface Area
Oxygen Balance
Number of Nitro Groups

Note: This table is illustrative of the QSPR approach. No specific QSPR model for this compound was found.

Synthetic Utility and Advanced Research Applications of 4,4 Dinitropentanoic Acid

Role as a Building Block in Complex Organic Synthesis

The presence of both a carboxylic acid group and a dinitromethyl group makes 4,4-dinitropentanoic acid a valuable intermediate in the synthesis of more complex molecules. These functional groups can be selectively modified to introduce a variety of other functionalities, enabling the construction of diverse molecular architectures.

This compound is a key starting material for the synthesis of other dinitro-substituted compounds. The carboxylic acid group can undergo various transformations to yield a range of derivatives while retaining the energetic dinitromethyl functionality. For instance, the hydrolysis of its methyl ester, methyl 4,4-dinitropentanoate, is a common method to produce the parent acid. researchgate.netresearchgate.netlookchem.com This acid can then be further manipulated.

One notable example is the synthesis of 3,3-dinitro-1-butene. This transformation is achieved through a multi-step process that begins with the hydrolysis of methyl 4,4-dinitropentanoate to this compound. The acid is then converted to its silver salt, which subsequently reacts with bromine to yield 3,3-dinitro-1-bromobutane. Dehydrohalogenation of this bromo-derivative ultimately affords 3,3-dinitro-1-butene. researchgate.netresearchgate.netresearchgate.net This demonstrates the utility of this compound in accessing other valuable dinitroalkanes.

Furthermore, the acid chloride of this compound can be prepared by treating the acid with thionyl chloride. dtic.mil This acid chloride is a reactive intermediate that can be used to introduce the 4,4-dinitropentanoyl group into other molecules, expanding the scope of accessible dinitro compounds.

The functional groups of this compound also make it a potential precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. While direct, documented syntheses of heterocycles starting from this compound are not extensively reported in readily available literature, the known reactivity of carboxylic acids and dinitroalkanes suggests several plausible synthetic routes.

For example, carboxylic acids are common starting materials for the synthesis of pyrazoles. dtic.miluni-muenchen.denih.govnih.gov One general approach involves the reaction of a 1,3-dicarbonyl compound, which can potentially be derived from this compound, with hydrazine (B178648) or its derivatives. nih.gov Another method involves the 'one-pot' synthesis from arenes and carboxylic acids, which proceeds through the formation of ketones and β-diketones as intermediates. uni-muenchen.de

Similarly, the synthesis of tetrazoles can be achieved from nitriles, which can be accessed from carboxylic acids. koreascience.kr A common method for forming 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide (B81097) salt. koreascience.kr Given that the carboxylic acid group of this compound can be converted to a nitrile, this opens a pathway to dinitro-substituted tetrazoles. For instance, the synthesis of 5-(3,3-dinitrobutyl)tetrazole could be envisioned through such a route. The synthesis of 5-dinitromethyltetrazole has been reported from related dinitro precursors, highlighting the feasibility of incorporating the dinitromethyl group into a tetrazole ring. dtic.mil

Triazoles are another class of heterocycles that can be synthesized from derivatives of carboxylic acids. researchgate.netkoreascience.krresearchgate.netdettx.com Various methods exist, including the reaction of hydrazines with formamide (B127407) or the copper-catalyzed reaction of nitriles with aminopyridines or amidines. researchgate.net The potential to convert this compound into suitable intermediates for these reactions underscores its utility as a building block for nitrogen-rich heterocycles.

Applications in Energetic Materials Research

The high nitrogen and oxygen content of the dinitro functionality makes this compound and its derivatives of significant interest in the field of energetic materials. These compounds can serve as components in explosive formulations, as energetic plasticizers and binders, and have even found applications in improving the combustion properties of fuels.

Derivatives of this compound have been investigated for their potential use in explosive formulations, particularly in melt-cast explosives. researchgate.netdettx.comunt.edunih.govnih.govscispace.com Melt-cast explosives utilize a meltable energetic material as a carrier for other, more powerful but less easily meltable, explosive components. researchgate.netdettx.comnih.gov

A notable example is the synthesis of 2,2,2-trinitroethyl 4,4-dinitropentanoate. This compound is prepared by reacting the acid chloride of this compound with 2,2,2-trinitroethanol. dtic.mil The resulting ester is a solid with a melting point of 92.5°C and a density of 1.60 g/cm³, making it potentially suitable as a casting medium in explosive formulations. dtic.mil While its sensitivity is a consideration, its stability suggests it could be a viable component in certain energetic systems. dtic.mil

One approach involves synthesizing derivatives of this compound (referred to as 4,4-dinitrovaleric acid or DNVA in some literature) that contain a terminal alkyne group. nrel.gov These reactive energetic plasticizers (REPs) can then be chemically bonded into a polyurethane energetic binder through a copper-free azide-alkyne cycloaddition reaction. nrel.gov This in-situ preparation helps to prevent the migration of the plasticizer out of the polymer matrix over time, which is a common issue with conventional plasticizers. nrel.gov

The synthesis of these REPs starts with the Michael addition of 1,1-dinitroethane (B1361779) to an acrylate (B77674) ester, followed by hydrolysis to yield this compound. nrel.gov The acid is then esterified with an alcohol containing a terminal alkyne group. These dinitro-containing esters not only plasticize the energetic binder but also enhance its energetic properties.

An interesting application of a derivative of this compound is in the improvement of the cetane number of diesel fuels. The cetane number is a measure of the ignition quality of a diesel fuel; a higher cetane number indicates a shorter ignition delay and better combustion quality. researchgate.netdtic.milscispace.com

Specifically, methyl 4,4-dinitropentanoate has been shown to be a highly effective cetane improver. uni-muenchen.de When added to diesel fuel at low concentrations, it significantly increases the cetane number. For example, the addition of just 0.44% by weight of methyl 4,4-dinitropentanoate to a No. 2 diesel fuel was found to increase the cetane number by nearly 20 points. uni-muenchen.de

The effectiveness of methyl 4,4-dinitropentanoate as a cetane improver is notably greater than that of other nitro compounds, as demonstrated in the table below.

CompoundConcentration (wt. %)Cetane Number Improvement
Methyl 4,4-dinitropentanoate0.44~20 points
2-NitropropanolNot specifiedLess effective
2-NitroethanolNot specifiedLess effective
ButylnitroamineNot specifiedLess effective

This significant improvement in ignition quality can lead to smoother engine operation, reduced emissions, and better cold-start performance. researchgate.netdtic.mil The use of gem-dinitroalkanoates like methyl 4,4-dinitropentanoate represents a potent chemical additive approach to enhancing diesel fuel performance. uni-muenchen.de

Emerging Research Frontiers and Prospective Developments for 4,4 Dinitropentanoic Acid

Development of Green Chemistry Approaches for Synthesis

The synthesis of nitroalkanes, including gem-dinitro compounds like 4,4-dinitropentanoic acid, has traditionally relied on methods that are often not environmentally benign. nih.gov Modern research is increasingly focused on developing greener synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

One promising green approach involves the use of alternative reaction media. For instance, the nitration of primary alkyl halides using sodium nitrite (B80452) has been successfully carried out in polyethylene (B3416737) glycol (PEG 400), a recyclable and non-toxic solvent. wiley-vch.de This method allows for the chemoselective formation of primary nitroalkanes at room temperature, preserving other functional groups. wiley-vch.de While direct application to the synthesis of this compound from a corresponding dihalo-pentanoic acid would require further investigation, this principle points towards more sustainable solvent choices.

Another green strategy is the use of solid-supported catalysts, which can be easily recovered and reused. researchgate.net For example, alumina-supported potassium fluoride (B91410) has been used for the condensation of aldehydes with nitroalkanes. researchgate.net Such solid catalysts can enhance reaction efficiency and reduce the generation of waste associated with homogeneous catalysts. researchgate.net

Decarboxylative nitration of carboxylic acids represents another potential green route. chemrevlett.comchemrevlett.com While often requiring catalysts, some methods utilize more environmentally friendly reagents and conditions. For example, the use of t-butyl nitrite (t-BuONO) and TEMPO offers a metal-free approach for the decarboxylative nitration of unsaturated carboxylic acids. orgchemres.org The adaptation of such methods for the direct nitration of a pentanoic acid precursor could offer a more direct and potentially greener pathway to this compound.

The development of biocatalytic methods also represents a significant frontier in green chemistry. Enzymes can carry out reactions with high selectivity under mild, aqueous conditions, thereby reducing the environmental impact. nih.gov While specific enzymes for the direct dinitration of pentanoic acid are not yet established, the broader field of biocatalysis for C-N bond formation is rapidly advancing. google.com

Green Chemistry ApproachKey FeaturesPotential Relevance for this compound Synthesis
Alternative Solvents (e.g., PEG 400) Recyclable, non-toxic, allows for chemoselective reactions at room temperature. wiley-vch.deSynthesis from dihalo-pentanoic acid precursors in a more sustainable solvent system.
Solid-Supported Catalysts Reusable, reduces waste from homogeneous catalysts, can improve reaction efficiency. researchgate.netFacilitating the nitration or precursor synthesis with easier catalyst separation and recycling.
Metal-Free Decarboxylative Nitration Avoids heavy metal catalysts, can proceed under mild conditions. orgchemres.orgA more direct route from a carboxylic acid precursor, minimizing metal contamination.
Biocatalysis High selectivity, mild aqueous reaction conditions, environmentally friendly. nih.govFuture development of enzymes for the direct and selective dinitration of a suitable precursor.

Exploration of Asymmetric Synthetic Pathways for Chiral Derivatives

The presence of a stereocenter in derivatives of this compound opens the door to chiral molecules with potentially unique biological or material properties. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a key area of modern organic chemistry. buchler-gmbh.com

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those derived from Cinchona alkaloids or proline, can be used to catalyze enantioselective reactions. buchler-gmbh.comnih.gov For instance, the asymmetric Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a well-established method for creating chiral nitro compounds. researchgate.net A similar strategy could be envisioned for creating chiral derivatives of this compound by reacting a suitable prochiral precursor.

Biocatalysis offers another highly effective approach for generating chiral molecules. rsc.orgrsc.org Enzymes such as hydroxynitrile lyases (HNLs) and nitroreductases can catalyze reactions with high enantioselectivity. google.comrsc.org For example, engineered enzymes could potentially be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, or for the enantioselective addition of a nitro group. Chemoenzymatic cascades, which combine both chemical and enzymatic steps in a one-pot process, are particularly promising for the efficient synthesis of complex chiral molecules like γ-nitro alcohols. nih.gov

The synthesis of chiral β-nitroalcohols, which are valuable synthetic intermediates, can be achieved through various biocatalytic strategies, including kinetic resolution, dynamic kinetic resolution, and asymmetric reduction of α-nitro ketones. rsc.orgrsc.org These approaches could be adapted to produce chiral derivatives of this compound with a hydroxyl group at a specific position.

Asymmetric Synthesis StrategyKey FeaturesPotential Application for this compound Derivatives
Organocatalysis Metal-free, utilizes small chiral organic molecules, high enantioselectivity. buchler-gmbh.comnih.govAsymmetric Michael addition or Henry reactions to introduce chirality into the pentanoic acid backbone.
Biocatalysis Highly enantioselective, mild reaction conditions, environmentally friendly. nih.govrsc.orgrsc.orgEnzymatic resolution of a racemic mixture or asymmetric synthesis of a chiral precursor.
Chemoenzymatic Cascades Combines chemical and enzymatic steps in one pot, increasing efficiency and reducing waste. nih.govMulti-step synthesis of complex chiral derivatives of this compound.

Investigation of Novel Reaction Pathways and Transformations

The gem-dinitro group and the carboxylic acid functionality in this compound provide a rich platform for exploring novel chemical transformations. The high electron-withdrawing nature of the two nitro groups activates the α-hydrogen, making it acidic and prone to deprotonation to form a nitronate anion. researchgate.net This anion can act as a nucleophile in various C-C bond-forming reactions. researchgate.net

One area of investigation is the further functionalization of the carbon backbone. For example, the nitronate anion could participate in Henry (nitroaldol) reactions with aldehydes or Michael additions to electron-poor alkenes, allowing for the construction of more complex molecular architectures. researchgate.netresearchgate.net

The nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities. wiley.commdpi.com A key transformation is the reduction of the nitro groups to amines, which would yield aminopentanoic acid derivatives. researchgate.net These amino acids could serve as building blocks for peptides or polymers. The reduction can be achieved using various methods, including catalytic hydrogenation or a borohydride (B1222165) exchange resin-nickel acetate (B1210297) system. researchgate.net Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction, opening up another avenue for synthetic diversification. wiley.com

Decarboxylative functionalization is another emerging area. rsc.org The carboxylic acid group could potentially be replaced with other functional groups through catalytic decarboxylative cross-coupling reactions, offering a way to modify the molecule at the acid terminus. chemrevlett.com

Reaction PathwayDescriptionPotential Products from this compound
Nitronate Anion Chemistry The acidic α-hydrogen can be removed to form a nucleophilic nitronate anion. researchgate.netComplex carbon skeletons through Henry or Michael reactions.
Nitro Group Reduction Conversion of the nitro groups to primary amines. researchgate.netresearchgate.netDiaminopentanoic acid derivatives.
Nef Reaction Conversion of a primary or secondary nitro group to a carbonyl group. wiley.comKetopentanoic acid derivatives.
Decarboxylative Coupling Replacement of the carboxylic acid group with other functionalities. chemrevlett.comrsc.orgModified pentane (B18724) derivatives with various terminal groups.

Advanced Materials Science Applications Beyond Energetics

While dinitro compounds are often associated with energetic materials, the unique electronic properties of the gem-dinitro group suggest potential applications in advanced materials science beyond this traditional role. The strong electron-withdrawing nature of the nitro groups can significantly influence the electronic and optical properties of a molecule. mdpi.com

One potential application lies in the development of novel polymers. This compound could be used as a monomer in polymerization reactions. The carboxylic acid functionality can be readily converted to an ester or amide to facilitate polymerization. The resulting polymers, with their high density of nitro groups, could exhibit interesting properties such as high refractive index or specific thermal stability.

The nitro groups can also serve as precursors for other functional groups within a polymer matrix. For example, reduction of the nitro groups to amines after polymerization would yield a poly-amino acid derivative, which could have applications in areas such as drug delivery or as a chelating agent for metal ions.

Furthermore, the polarity and hydrogen bonding capabilities of the carboxylic acid and nitro groups could be exploited in the design of self-assembling materials or liquid crystals. The ability to form ordered structures on a molecular level is crucial for the development of advanced optical and electronic materials.

Integration of Machine Learning in Predictive Chemistry for Dinitropentanoic Acid Research

The vastness of chemical space makes the experimental exploration of all possible derivatives and reactions of a molecule like this compound impractical. nih.gov Machine learning (ML) is emerging as a powerful tool to navigate this complexity by predicting reaction outcomes and molecular properties. acs.orgnips.ccrjptonline.org

ML models can be trained on large datasets of known chemical reactions to predict the products of new reactions. acs.orgnips.cc For this compound, this could mean predicting the feasibility and outcome of novel transformations, thereby guiding experimental efforts towards the most promising synthetic routes. rjptonline.org For instance, ML could help identify the optimal conditions for a selective reduction or a complex C-C bond-forming reaction.

Quantitative Structure-Property Relationship (QSPR) models, which are a form of machine learning, can be developed to predict the physical and chemical properties of novel derivatives of this compound without the need for their synthesis and experimental characterization. materials-science.infoulster.ac.ukulster.ac.uk This could include predicting properties relevant to materials science applications, such as solubility, melting point, or electronic properties. By screening virtual libraries of potential derivatives, researchers can prioritize the synthesis of compounds with the most desirable characteristics.

The use of transfer learning, where a model trained on a large dataset is fine-tuned for a more specific task with limited data, is particularly relevant for specialized molecules like this compound, for which large dedicated datasets may not be available. nih.gov This approach can accelerate the development of accurate predictive models even with a small number of experimental data points.

Machine Learning ApplicationDescriptionRelevance to this compound Research
Reaction Outcome Prediction ML models trained on reaction data predict the products and yields of chemical reactions. acs.orgnips.ccrjptonline.orgGuiding the synthesis of new derivatives by predicting the success of novel transformations.
QSPR Modeling Predicts molecular properties based on chemical structure. materials-science.infoulster.ac.ukulster.ac.ukIn-silico screening of virtual libraries to identify derivatives with desired material or chemical properties.
Transfer Learning Adapting a general ML model to a specific chemical space with limited data. nih.govBuilding accurate predictive models for this compound and its derivatives with minimal experimental effort.

Q & A

Basic: What are the established synthesis protocols for 4,4-dinitropentanoic acid, and how can purification be optimized?

Methodological Answer:
The synthesis involves a multi-step reaction starting with 2,2-dinitropropanol and acrylic acid. Key steps include:

Oxidation : Conversion of 2,2-dinitropropanol to potassium 1,1-dinitroethane using aqueous KOH in methanol .

Esterification : Reaction with acrylic acid at 40–45°C for 3–5 hours to form intermediates.

Acidification : Use of 31.45% HCl to isolate the free acid.
Purification : Optimize yields (see Table 402 in ) by controlling reaction stoichiometry (10% excess acrylic acid) and temperature. Post-synthesis, recrystallization in water improves purity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Analyze nitro group environments (δ 8–10 ppm for aromatic protons in related dinitro compounds) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (C₅H₈N₂O₆, expected m/z 192.03).

Basic: What are the primary research applications of this compound in polymer science?

Methodological Answer:
This compound is a precursor for nitroplasticizers due to its ability to stabilize energetic polymers. Key applications include:

  • Crosslinking : React with diols or diamines to form ester/amide linkages .
  • Thermal Stability Testing : Evaluate decomposition kinetics under controlled heating (TGA/DSC) .

Advanced: How can researchers resolve inconsistencies in reported synthesis yields for this compound?

Methodological Answer:
Discrepancies arise from:

  • Reaction Stoichiometry : Ensure a 10% excess of acrylic acid to compensate for side reactions .
  • Nitration Efficiency : Monitor HNO₃ concentration during nitration steps; incomplete nitration reduces yields .
    Troubleshooting : Replicate protocols from and , adjusting acid ratios and reaction times. Document deviations in a controlled variable table.

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Store below 25°C to prevent decarboxylation. Decomposition above 60°C releases NO₂, detectable via FTIR .
  • Light Sensitivity : Protect from UV exposure to avoid photolytic degradation (use amber glassware) .
  • Moisture Control : Store in a desiccator; hydrolysis of nitro groups occurs in humid environments .

Advanced: What strategies optimize the physical properties of this compound derivatives for specific applications?

Methodological Answer:

  • Solubility Tuning : Introduce polar substituents (e.g., hydroxyl groups) via esterification .
  • Thermal Resistance : Incorporate aromatic moieties during copolymer synthesis to enhance decomposition thresholds .
  • Mechanical Properties : Blend with polyurethanes and test tensile strength using ASTM D638 protocols.

Advanced: How can researchers assess purity and quantify trace impurities in this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against standards .
  • Elemental Analysis : Verify C, H, N, O percentages (theoretical: C 31.25%, H 4.17%, N 14.58%, O 50.00%) .
  • Titration : Acid-base titration with NaOH to quantify free carboxylic acid content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.